1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]
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Overview
Description
1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] is a complex organic compound that features a spirocyclic structure, combining a benzofuran and a pyrrolidine ring. This unique arrangement imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzylamine and a benzofuran derivative can be catalyzed by a Lewis acid to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction could produce benzyl-substituted pyrrolidines.
Scientific Research Applications
1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Spiroindoles: Share the spirocyclic structure but with an indole ring instead of benzofuran.
Spirooxindoles: Feature an oxindole ring and are known for their biological activities.
Benzofuran Derivatives: Compounds like benzofuran carboxylic acids and benzofuran aldehydes.
Uniqueness: 1’-Benzyl-2H-spiro[benzofuran-3,3’-pyrrolidine] stands out due to its specific combination of benzofuran and pyrrolidine rings, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C18H19NO |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1'-benzylspiro[2H-1-benzofuran-3,3'-pyrrolidine] |
InChI |
InChI=1S/C18H19NO/c1-2-6-15(7-3-1)12-19-11-10-18(13-19)14-20-17-9-5-4-8-16(17)18/h1-9H,10-14H2 |
InChI Key |
AEDJAUAHJRJZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12COC3=CC=CC=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
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